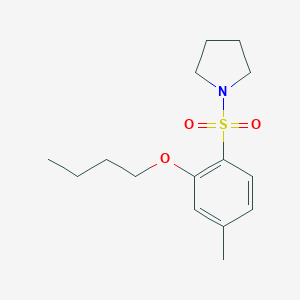
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NS1619 and is a potent activator of large-conductance calcium-activated potassium (BKCa) channels. The activation of these channels has been linked to several physiological and pathological processes, making NS1619 a promising tool for research.
Mecanismo De Acción
NS1619 exerts its effects by activating BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of these channels leads to hyperpolarization of the cell membrane, which results in decreased calcium influx and reduced excitability of the cell.
Biochemical and Physiological Effects:
NS1619 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. NS1619 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NS1619 has several advantages for use in lab experiments, including its potency, selectivity, and ability to activate BKCa channels in a dose-dependent manner. However, NS1619 has some limitations, including its short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for research on NS1619, including investigating its effects on other physiological and pathological processes, developing more potent and selective BKCa channel activators, and exploring the potential therapeutic applications of NS1619 in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of NS1619 on BKCa channels and to identify potential off-target effects.
Métodos De Síntesis
NS1619 can be synthesized using various methods, but the most common one involves the reaction of 5-methyl-2-(1-pyrrolidinylsulfonyl)phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure NS1619.
Aplicaciones Científicas De Investigación
NS1619 has been used in several scientific research studies to investigate its effects on various physiological and pathological processes. One such study found that NS1619 can improve cardiac function and reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. Another study demonstrated that NS1619 can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
Propiedades
Nombre del producto |
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(2-butoxy-4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-4-11-19-14-12-13(2)7-8-15(14)20(17,18)16-9-5-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 |
Clave InChI |
MIUBDTCWIGWWAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)










![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

